N-Chlorosuccinimide
Overview
Description
Succinchlorimide, also known as N-chlorosuccinimide, is a chemical compound with the molecular formula C₄H₄ClNO₂ and a molar mass of 133.53 g/mol . It is a white to off-white crystalline powder that is soluble in water, alcohol, benzene, acetone, and acetic acid . Succinchlorimide is widely used as a chlorinating agent in organic synthesis and as a pharmaceutical intermediate .
Mechanism of Action
Target of Action
N-Chlorosuccinimide (NCS) primarily targets electron-rich arenes . These are aromatic compounds with electron-donating groups, making them susceptible to electrophilic attack. NCS also targets allylic and benzylic positions in organic compounds .
Mode of Action
NCS is a chlorinating and oxidizing agent . It functions as a source of “Cl+” due to its highly reactive N-Cl bond . This allows NCS to participate in radical reactions and various electrophilic additions . It is particularly efficient in the chlorination of electron-rich arenes .
Biochemical Pathways
NCS is involved in several biochemical pathways, including the halogenation of deactivated aromatics . It is also used in the synthesis of aryl chlorides from arylboronic acids , especially for the conversion of electron-deficient arylboronic acids to aryl chlorides . Moreover, NCS is used in the selective oxyhalogenation of alkynes .
Result of Action
The primary result of NCS’s action is the chlorination of target compounds . For instance, it can convert electron-rich arenes into their respective chlorinated derivatives . It can also lead to the formation of aryl chlorides from arylboronic acids .
Action Environment
The action of NCS can be influenced by various environmental factors. For example, the presence of certain catalysts can enhance its reactivity . Additionally, the pH and temperature of the reaction environment can also affect the efficiency and selectivity of NCS-mediated reactions .
Biochemical Analysis
Biochemical Properties
N-Chlorosuccinimide is known for its role in biochemical reactions, particularly in the chlorination of electron-rich arenes . It interacts with these arenes, converting them into their respective chlorinated derivatives . The nature of these interactions is largely due to the high reactivity of the N-Cl bond in this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its highly reactive N-Cl bond. This bond allows this compound to function as a source of “Cl+”, which can participate in various reactions . For instance, it can chlorinate electron-rich arenes, converting them into their respective chlorinated derivatives .
Temporal Effects in Laboratory Settings
It is known that the chlorination of thiophenols by this compound initiates a more rapid but indirect process involving in situ generation of a disulfide .
Preparation Methods
Succinchlorimide can be synthesized through the chlorination of succinimide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination of the succinimide . Industrial production methods often involve the use of continuous flow reactors to achieve high yields and purity of the product .
Chemical Reactions Analysis
Succinchlorimide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-chlorosuccinimide oxide.
Reduction: It can be reduced to succinimide.
Substitution: It acts as a chlorinating agent in substitution reactions, where it replaces hydrogen atoms with chlorine atoms in organic compounds.
Common reagents used in these reactions include chlorine gas, sodium hypochlorite, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and substrates used.
Scientific Research Applications
Succinchlorimide has a wide range of scientific research applications:
Chemistry: It is used as a chlorinating agent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including antibiotics and fungicides.
Medicine: It serves as a pharmaceutical intermediate in the production of various drugs.
Industry: It is used in the preparation of rubber additives and other industrial chemicals.
Comparison with Similar Compounds
Succinchlorimide is similar to other chlorinating agents such as N-bromosuccinimide and N-iodosuccinimide. it is unique in its reactivity and selectivity for certain substrates . Compared to N-bromosuccinimide and N-iodosuccinimide, succinchlorimide is more commonly used due to its stability and ease of handling .
Similar Compounds
- N-bromosuccinimide
- N-iodosuccinimide
- Chloramine-T
Succinchlorimide’s unique properties make it a valuable tool in various chemical and industrial processes .
Properties
IUPAC Name |
1-chloropyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVZBWKYDBUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042199 | |
Record name | N-Chlorosuccinimide | |
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Molecular Weight |
133.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
Record name | N-Chlorosuccinimide | |
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Solubility |
In water, 14 g/L at 25 °C, Slightly soluble in water, 1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C, 1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride, Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid | |
Record name | N-Chlorosuccinimide | |
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Density |
1.65 g/cu cm at 25 °C | |
Record name | N-Chlorosuccinimide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |
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Vapor Pressure |
0.00768 [mmHg] | |
Record name | N-Chlorosuccinimide | |
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Color/Form |
Orthorhombic crystals, Plates from carbon tetrachloride, White crystalline powder | |
CAS No. |
128-09-6 | |
Record name | Chlorosuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-09-6 | |
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Record name | Succinchlorimide [NF] | |
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Record name | N-CHLOROSUCCINIMIDE | |
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Record name | 2,5-Pyrrolidinedione, 1-chloro- | |
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Record name | N-Chlorosuccinimide | |
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Record name | N-chlorosuccinimide | |
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Record name | N-CHLOROSUCCINIMIDE | |
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Record name | N-Chlorosuccinimide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |
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Melting Point |
150 °C | |
Record name | N-Chlorosuccinimide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N-Chlorosuccinimide (NCS) acts as a source of electrophilic chlorine (Cl+) and can react with various functional groups, leading to a range of downstream effects. For example:
- Oxidation of Sulfides: NCS oxidizes sulfides to sulfoxides and sulfones. This process proceeds through the formation of a chlorosulfonium ion intermediate. [, ]
- Disulfide Bond Formation: NCS facilitates disulfide bond formation in peptides by oxidizing thiol groups. This is particularly useful in solid-phase peptide synthesis. [, ]
- Halogenation of Aromatic Compounds: NCS can chlorinate aromatic compounds, particularly electron-rich ones, via electrophilic aromatic substitution. [, , ]
- Oxidation of Alcohols: In the presence of a catalyst, NCS can oxidize alcohols to aldehydes or ketones. This method demonstrates selectivity, with different conditions favoring primary or secondary alcohol oxidation. [, ]
ANone:
ANone:
ANone: NCS can act as a catalyst in certain reactions, though it's more commonly used as a stoichiometric reagent.
- Selectivity: NCS exhibits selectivity depending on the reaction conditions and substrates. For example, it can selectively oxidize primary alcohols over secondary alcohols under specific conditions. []
- Uses: NCS finds applications in various synthetic transformations, including:
A: While specific computational studies focusing on NCS may be limited within the provided abstracts, semi-empirical calculations like AM1 and PM3 have been employed to predict the reactivity of β-carbolines and their chlorinated derivatives obtained using NCS. [] These calculations used HOMO-LUMO energy differences and charge densities to understand the reactivity trends.
ANone: NCS is generally stable when stored properly but can degrade in the presence of moisture and light.
ANone: The provided research focuses on the chemical reactivity and synthetic applications of NCS. Information on its PK/PD properties, such as ADME, in vivo activity, and efficacy is not covered in these studies.
ANone: Several alternatives to NCS exist for specific applications:
- Selectfluor™: This reagent is a fluorinating agent and can be used in the synthesis of sulfonyl fluorides from disulfides. []
A: While specific strategies for recycling NCS are not mentioned in the provided research, one study demonstrates the efficient conversion of succinimide, a byproduct of NCS reactions, back into NCS using sodium hypochlorite. This method highlights a potential approach to recycle a major byproduct and improve the sustainability of NCS-mediated reactions. []
ANone: Research on NCS utilizes standard organic chemistry infrastructure and resources, including:
ANone: While primarily recognized as a reagent in organic synthesis, NCS demonstrates cross-disciplinary applications:
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